molecular formula C9H18ClNO2 B2556705 Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride CAS No. 2413877-27-5

Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2556705
CAS No.: 2413877-27-5
M. Wt: 207.7
InChI Key: SCSANXWNALCTOF-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Scientific Research Applications

Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the ester intermediate followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,6-diphenylpyridine-4-carboxylate
  • Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride

Uniqueness

Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility.

Properties

IUPAC Name

methyl 2,6-dimethylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-6-4-8(9(11)12-3)5-7(2)10-6;/h6-8,10H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIELVVSJEHOQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)C)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413877-27-5
Record name methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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